molecular formula C10H9ClN2O B2367490 1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one CAS No. 154877-60-8

1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one

Cat. No.: B2367490
CAS No.: 154877-60-8
M. Wt: 208.65
InChI Key: AIEXQAYFGSKOLG-UHFFFAOYSA-N
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Description

1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the imidazo[1,2-a]pyridine ring enhances its chemical reactivity and potential for various applications.

Scientific Research Applications

1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

Target of Action

The compound 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Given the wide range of bioactivities associated with imidazo[1,2-a]pyridines, it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed therapeutic effects .

Biochemical Pathways

Based on the known bioactivities of imidazo[1,2-a]pyridines, it can be speculated that the compound may influence a variety of biochemical pathways related to its targets, such as those involved in cell cycle regulation (in the case of cdk inhibition), neurotransmission (in the case of gaba a receptor modulation), and calcium signaling (in the case of calcium channel blocking) .

Result of Action

Given the compound’s potential bioactivities, it can be inferred that its action may result in a variety of cellular responses, such as altered cell cycle progression (in the case of cdk inhibition), modified neurotransmission (in the case of gaba a receptor modulation), and changed calcium signaling (in the case of calcium channel blocking) .

Chemical Reactions Analysis

Types of Reactions

1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one is unique due to the presence of both a chlorine atom and a methyl group, which enhance its reactivity and potential for diverse applications. This combination of substituents provides a balance of hydrophobicity and electronic effects, making it a valuable compound in various fields .

Properties

IUPAC Name

1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-10(7(2)14)13-5-8(11)3-4-9(13)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEXQAYFGSKOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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